2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Chemical identity verification Spectroscopic characterization Quality control

2-Amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (CAS 315245-13-7, molecular formula C₁₉H₁₁N₃O₅, MW 361.31 g/mol) is a fully characterized member of the 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile family, synthesized via one-pot three-component condensation of 4-hydroxycoumarin, 2-nitrobenzaldehyde, and malononitrile. Its identity is confirmed by IR, ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Molecular Formula C19H11N3O5
Molecular Weight 361.3 g/mol
CAS No. 315245-13-7
Cat. No. B3824174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
CAS315245-13-7
Molecular FormulaC19H11N3O5
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)[N+](=O)[O-]
InChIInChI=1S/C19H11N3O5/c20-9-12-15(10-5-1-3-7-13(10)22(24)25)16-17(27-18(12)21)11-6-2-4-8-14(11)26-19(16)23/h1-8,15H,21H2
InChIKeyZVKSQQNYRPFYOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (CAS 315245-13-7): Procurement-Ready Identity and Scaffold Profile


2-Amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (CAS 315245-13-7, molecular formula C₁₉H₁₁N₃O₅, MW 361.31 g/mol) is a fully characterized member of the 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile family, synthesized via one-pot three-component condensation of 4-hydroxycoumarin, 2-nitrobenzaldehyde, and malononitrile [1]. Its identity is confirmed by IR, ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis [1]. This scaffold is associated with antimicrobial, anticancer, antitubercular, antiviral, and enzyme-inhibitory activities across the broader chemotype, making definitive structural authentication a prerequisite for any research or procurement decision [2].

Why the 2-Nitrophenyl Regioisomer (CAS 315245-13-7) Cannot Be Substituted with 3-Nitro or 4-Nitro Analogs


Within the 2-amino-4-aryl-5-oxo-pyrano[3,2-c]chromene-3-carbonitrile series, the position of the nitro substituent on the 4-aryl ring dictates the compound's conformational landscape, electronic distribution, and intermolecular hydrogen-bonding capacity. The 2-nitrophenyl derivative (ortho-substituted) possesses a unique spatial arrangement where the nitro group can engage in intramolecular interactions with the adjacent dihydropyran ring and amino group, affecting both the pyran ring puckering and the overall molecular topology [1]. In contrast, the 3-nitrophenyl analog adopts a triclinic crystal system with a boat-conformed pyran ring stabilized by N–H···O and N–H···N hydrogen bonds [2], while the 4-nitrophenyl analog (CAS 177028-91-0) has demonstrated distinct biological activity, including >95% suppression of white spot syndrome virus (WSSV) replication in shrimp larvae at 10 mg/L [3]. These regioisomer-specific structural and biological divergences preclude generic substitution without risking irreproducible experimental outcomes.

Quantitative Differentiation Evidence for 2-Amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (CAS 315245-13-7)


Spectroscopic Fingerprint: Verified Identity and Purity via Multi-Modal Characterization

The target compound (designated 4m) was reported as a new chemical entity and characterized by full spectroscopic and analytical methods. Its identity is defined by IR absorptions at 3377, 3274 (NH₂), 2196 (C≡N), and 1708 cm⁻¹ (C=O), a diagnostic ¹H NMR signal at δ 4.61 (s, 1H, H-4), and a molecular ion peak at m/z 362 (M+1)⁺ [1]. Crucially, the 2-nitrophenyl ortho-substitution produces a distinct ¹H NMR splitting pattern for the aromatic protons (δ 7.73, t, H-5′; δ 8.10, d, H-3′) that differs from the 4-nitrophenyl analog (CAS 177028-91-0), which shows a characteristic AA′BB′ pattern for the para-disubstituted ring [1]. This spectral fingerprint enables unambiguous identity confirmation upon receipt, mitigating the risk of receiving an incorrect regioisomer.

Chemical identity verification Spectroscopic characterization Quality control

Regioisomer-Dependent Crystal Packing: Ortho-Nitro Substitution Alters Solid-State Architecture

The 3-nitrophenyl regioisomer (I) crystallizes in the triclinic space group P1̄ with unit cell parameters a = 7.7970(12) Å, b = 9.0390(10) Å, c = 15.148(2) Å, α = 81.439(10)°, β = 75.194(12)°, γ = 76.151(11)°, and the pyran ring adopts a boat conformation [1]. While single-crystal X-ray data for the 2-nitrophenyl derivative have not yet been reported, the ortho-nitro group introduces steric hindrance that is predicted to alter dihedral angles between the aryl ring and the pyrano[3,2-c]chromene core relative to the meta-substituted analog. This steric effect is absent in the 3-nitro and 4-nitro analogs, which lack peri-interactions with the dihydropyran ring system [1].

Solid-state chemistry Crystal engineering Polymorph prediction

Positional Nitro Effect on Biological Activity: Ortho vs. Para Substitution Drives Divergent Bioactivity Profiles

The 4-nitrophenyl analog (CAS 177028-91-0, designated C3007) has been independently validated as a potent anti-WSSV agent, suppressing viral replication by >95% at 10 mg/L in Litopenaeus vannamei larvae with a >50% reduction in mortality [1]. In contrast, no published biological activity data exist for the 2-nitrophenyl derivative (CAS 315245-13-7). This absence of data for the ortho-substituted compound—alongside the known activity of the para analog—creates a critical research opportunity: the ortho-nitro regioisomer serves as a mechanistic probe to interrogate whether nitro group position modulates target engagement, cellular permeability, or metabolic stability within this chemotype [1]. The 2-nitrophenyl derivative is thus positioned as a high-value comparator compound for SAR studies, not a direct replacement for the 4-nitro lead.

Structure–activity relationship Antiviral activity Nitroarene pharmacology

Synthetic Accessibility and Yield Benchmarking Against Positional Isomers

Under ammonium acetate catalysis in ethanol, the 2-nitrophenyl derivative (4m) was obtained in 88% isolated yield with a reaction time of 10 minutes and a melting point of 242–245 °C [1]. This compares to yields of 86–94% reported for other aryl-substituted analogs in the same study, including the 4-chlorophenyl (94%, 4 min) and 3-nitrophenyl derivatives [1]. The slightly reduced yield for the ortho-nitro compound relative to less hindered analogs is consistent with the steric effect of the ortho substituent during the cyclocondensation step. However, the yield remains competitive and the product is obtained in high purity after simple recrystallization from aqueous ethanol, indicating straightforward scalability for laboratory procurement [1].

Synthetic chemistry Reaction yield Process optimization

Intramolecular Hydrogen-Bonding Capacity: Ortho-Nitro as a Conformational Lock

The ortho-nitro group in the 2-nitrophenyl derivative is positioned to form an intramolecular hydrogen bond with the adjacent NH₂ group at position 2 of the pyran ring. The IR spectrum shows NH₂ stretching frequencies at 3377 and 3274 cm⁻¹ [1]; the relatively low frequency of the symmetric stretch compared to free NH₂ (typically ~3400 cm⁻¹) suggests hydrogen-bonding engagement. This intramolecular interaction is geometrically impossible in the 3-nitro and 4-nitro analogs and may pre-organize the molecule into a specific conformation that influences molecular recognition events. Computational docking studies on related pyrano[3,2-c]chromenes have highlighted the importance of the 2-amino group in target binding [2], making the ortho-nitro modification a potential conformational control element.

Molecular conformation Hydrogen bonding Computational chemistry

High-Value Research and Procurement Application Scenarios for CAS 315245-13-7


Regioisomer Library Completion for Pyrano[3,2-c]chromene SAR Campaigns

The 2-nitrophenyl derivative is the missing ortho-substituted member in the nitro-positional isomer triplet (ortho, meta, para) of 2-amino-4-(nitrophenyl)-5-oxo-pyrano[3,2-c]chromene-3-carbonitriles. Medicinal chemistry teams conducting structure–activity relationship (SAR) studies on this scaffold require all three regioisomers to deconvolute electronic (nitro-group electron-withdrawing) effects from steric (ortho hindrance) effects on target binding. The fully characterized spectral reference data for the 2-nitro compound [1], combined with the known crystal structure of the 3-nitro analog [2] and the validated antiviral activity of the 4-nitro analog [3], provide the necessary multi-dimensional dataset for comprehensive SAR analysis. Procurement of CAS 315245-13-7 completes this critical isomer panel.

Intramolecular Hydrogen-Bonding Probe for Conformational Analysis

The unique ortho relationship between the 2-amino group and the 2-nitrophenyl substituent creates an intramolecular hydrogen-bonding motif that is geometrically inaccessible to the meta and para isomers. The IR spectral signature (ν(NH₂) at 3377 and 3274 cm⁻¹) [1] provides experimental evidence of this interaction. Computational chemists and structural biologists can exploit this compound as a conformationally restricted analog to test whether pre-organization of the 2-amino group enhances binding to biological targets such as acetylcholinesterase (for which pyrano[3,2-c]chromenes have shown IC₅₀ values as low as 19.2 μM) [4], or tubulin (implicated in microtubule disruption and G2/M cell cycle arrest) [5].

Negative Control for 4-Nitro Lead Optimization in Antiviral Research

The 4-nitrophenyl analog C3007 has demonstrated potent anti-WSSV activity in aquaculture models (>95% viral suppression at 10 mg/L) [3]. The 2-nitrophenyl derivative, differing only in the position of the nitro group, serves as an ideal specificity control to determine whether the antiviral activity is regioisomer-dependent. Testing CAS 315245-13-7 alongside C3007 in the same WSSV-Litopenaeus vannamei larval assay will reveal whether the para-nitro arrangement is a pharmacophoric requirement, thereby guiding medicinal chemistry optimization away from the ortho-substitution pattern if it proves inactive.

Starting Material for Fused Heterocycle Diversification

The 2-amino-3-carbonitrile functionality in CAS 315245-13-7 is a versatile synthetic handle for constructing fused heterocyclic libraries. Literature precedent demonstrates that 2-amino-4-aryl-5-oxo-pyrano[3,2-c]chromene-3-carbonitriles can be elaborated into pyrimido-pyrano-chromenes and other polycyclic systems with anti-HIV and anticancer activities [6]. The ortho-nitro group provides an additional diversification point: selective reduction to the aniline, followed by diazotization and coupling, or direct nucleophilic aromatic substitution, enables access to a unique chemical space that is inaccessible from the meta- and para-nitro starting materials.

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